N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methoxybenzoyl group
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and a suitable nucleophile.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through an acylation reaction using 3-methoxybenzoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide: Characterized by the presence of a piperidine ring, chlorophenyl group, and methoxybenzoyl group.
N-(4-chlorophenyl)-N-(3-methoxybenzoyl)piperidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-(4-chlorophenyl)-N-(3-methoxybenzoyl)piperidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(3-methoxybenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-7-5-6-15(14-18)19(24)23(17-10-8-16(21)9-11-17)20(25)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJSMORSVZUJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.